

# Rebamipide: Enhancing Therapeutic Outcomes Through Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Rebamipide |           |
| Cat. No.:            | B1679243   | Get Quote |

A comparative analysis of **rebamipide** as a monotherapy versus its use in combination regimens reveals a significant enhancement of clinical efficacy across multiple gastrointestinal and ophthalmological conditions. The addition of **rebamipide** to standard treatments has been shown to improve Helicobacter pylori eradication rates, accelerate the healing of ulcers following endoscopic procedures, mitigate non-steroidal anti-inflammatory drug (NSAID)-induced gut injury, and improve signs and symptoms of dry eye disease.

**Rebamipide**, a quinolinone derivative, exerts its therapeutic effects through a multifaceted mechanism of action. It enhances mucosal defense by stimulating the synthesis of prostaglandins, which in turn increases mucus and bicarbonate production.[1] Its antioxidant properties allow it to scavenge harmful free radicals, reducing oxidative stress on the gastric mucosa.[1] Furthermore, **rebamipide** exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and promoting the healing of gastric ulcers by stimulating the proliferation and migration of epithelial cells.[1]

This guide provides a comprehensive comparison of **rebamipide** in combination therapy versus monotherapy, supported by experimental data from clinical studies.

#### **Helicobacter pylori Eradication**

The addition of **rebamipide** to standard dual and triple-drug eradication regimens for H. pylori has been shown to significantly improve treatment success rates.



A meta-analysis of 11 randomized controlled trials (RCTs) involving 1,227 patients demonstrated that the addition of **rebamipide** to eradication regimens significantly increased the effectiveness of the treatment.[2] The overall eradication efficacy was 82.72% in patients receiving **rebamipide** compared to 73.99% in those who did not.[2] Subgroup analysis revealed that the benefit of adding **rebamipide** was most pronounced in dual-therapy regimens.

Another study involving 120 patients with peptic ulcers and H. pylori infection found that the cure rate for the infection was significantly higher in the group receiving omeprazole, amoxicillin, and **rebamipide** (OAR) compared to the group receiving only omeprazole and amoxicillin (OA). The intent-to-treat analysis showed a 73.3% cure rate in the OAR group versus 51.7% in the OA group.

| H. pylori<br>Eradication<br>Rates               | Rebamipide<br>Combination<br>Therapy | Control (without<br>Rebamipide) | p-value | Reference |
|-------------------------------------------------|--------------------------------------|---------------------------------|---------|-----------|
| Overall Efficacy<br>(Meta-analysis)             | 82.72%                               | 73.99%                          | < 0.001 |           |
| Dual Therapy<br>(Omeprazole +<br>Amoxicillin)   | 73.3% (Intent-to-<br>treat)          | 51.7% (Intent-to-<br>treat)     | 0.014   |           |
| Dual Therapy<br>(Lansoprazole +<br>Amoxicillin) | 68.4% (Per-<br>protocol)             | 47.7%<br>(Teprenone<br>group)   | 0.043   | _         |
| Triple Therapy<br>Addition                      | 88%                                  | 70%                             | 0.027   |           |

- Study 1: Omeprazole, Amoxicillin, and **Rebamipide** Combination
  - Patient Population: 120 patients with endoscopically diagnosed gastric or duodenal ulcers and H. pylori infection.



- Treatment Groups:
  - Group OAR (n=60): 40 mg omeprazole twice a day, 1500 mg amoxicillin three times a day, and 300 mg rebamipide three times a day for two weeks.
  - Group OA (n=60): Same dosage of omeprazole and amoxicillin without rebamipide for two weeks.
- Follow-up: All patients received an H2-receptor antagonist for six weeks following the initial treatment.
- Assessment: Endoscopy was performed at the end of treatment to assess ulcer status and
   H. pylori infection.
- Study 2: Addition to Standard Eradication Therapy
  - Patient Population: 100 patients with H. pylori infection confirmed by tissue histopathology.
  - Treatment Groups:
    - **Rebamipide** group: Standard H. pylori eradication therapy plus **rebamipide**.
    - Control group: Standard H. pylori eradication therapy alone.
  - Assessment: Outcome was assessed to determine the success of eradication. Side effects were also monitored.

## Healing of Post-Endoscopic Submucosal Dissection (ESD) Ulcers

Combination therapy with a proton pump inhibitor (PPI) and **rebamipide** has demonstrated superior efficacy in promoting the healing of gastric ulcers induced by ESD compared to PPI monotherapy.

A meta-analysis of five RCTs involving 626 patients showed that the scarring stage 1 rate, a primary endpoint for ulcer healing, was significantly higher in the group receiving combination therapy (115/317) compared to the PPI alone group (63/309). Another multicenter, randomized,



controlled study involving 290 adults found that the ulcer healing rates at 4 weeks post-ESD were significantly higher in the PPI and **rebamipide** combination therapy group (94.9%) compared to the PPI alone group (89.9%). This combination therapy was identified as an independent predictive factor for a high ulcer healing rate.

| Post-ESD Ulcer<br>Healing                               | Rebamipide + PPI Combination Therapy | PPI<br>Monotherapy | p-value                      | Reference |
|---------------------------------------------------------|--------------------------------------|--------------------|------------------------------|-----------|
| Scarring Stage 1<br>Rate (Meta-<br>analysis)            | 36.3%                                | 20.4%              | < 0.0001                     |           |
| Ulcer Healing<br>Rate (4 weeks)                         | 94.9%                                | 89.9%              | < 0.0001                     |           |
| Ulcer Healing<br>Rate (4 weeks,<br>for ulcers<br>>20mm) | 68%                                  | 36%                | 0.010                        | _         |
| Ulcer Reduction<br>Rate (4 weeks)                       | 0.97 ± 0.034                         | 0.94 ± 0.078       | Statistically<br>Significant | -         |

- Study 1: PPI and Rebamipide Combination for ESD-induced Ulcers
  - Patient Population: 290 adults who underwent ESD for gastric adenoma or early gastric cancer.
  - Treatment Groups:
    - Combination group: PPI and rebamipide combination therapy.
    - Monotherapy group: PPI alone.
  - Assessment: The primary outcome was the ulcer healing rate at 4 weeks after ESD.



- Study 2: Rebamipide and Lansoprazole for Post-ESD Ulcers
  - Patient Population: 300 patients who underwent ESD.
  - Treatment Groups:
    - Experimental group: Intravenous pantoprazole (30 mg) every 12 hours and oral rebamipide (100 mg) three times daily on days 1-3, followed by oral lansoprazole (15 mg) once daily and oral rebamipide (100 mg) three times daily until week 4.
    - Control group: Same regimen with a placebo instead of **rebamipide**.
  - Assessment: The ulcer reduction rate was measured at 4 weeks.

#### **NSAID-Induced Gastroenteropathy**

**Rebamipide** has shown promise in preventing and treating gastrointestinal injuries induced by NSAIDs, with some studies suggesting it may be more effective than PPIs in protecting the small intestine.

In a multicenter, randomized pilot study, while not statistically significant due to the small sample size, mucosal breaks observed via capsule endoscopy suggested that **rebamipide** was likely more effective than lansoprazole in preventing NSAID-induced small intestine damage. Furthermore, fewer side effects were reported with **rebamipide**. Another double-blind, randomized, controlled trial involving 80 healthy male volunteers found that co-administration of **rebamipide** with an NSAID and omeprazole had the potential to reduce the intensity of small intestinal injury.



| NSAID-Induced<br>Small Intestinal<br>Injury            | Rebamipide<br>Combination/M<br>onotherapy | Control<br>(Placebo/PPI) | p-value                          | Reference |
|--------------------------------------------------------|-------------------------------------------|--------------------------|----------------------------------|-----------|
| Change in Number of Small Bowel Erosions/Ulcers        | -0.6 ± 3.06                               | 1.33 ± 4.71              | Not Statistically<br>Significant |           |
| Subjects with<br>Mucosal Breaks                        | 20%                                       | 40%                      | 0.427                            |           |
| Mean Number of<br>Mucosal Injuries<br>(Post-treatment) | 4.2 ± 7.8                                 | 16 ± 71                  | Not Significant                  | _         |

- Study 1: **Rebamipide** vs. Lansoprazole for NSAID-induced Gastroenteropathy
  - Patient Population: 33 patients requiring long-term NSAID use.
  - Treatment Groups:
    - Study group (n=15): Rebamipide.
    - Control group (n=18): Lansoprazole.
  - Assessment: The primary outcome was the occurrence of NSAID-induced gastric ulcers.
     Changes in the number of small bowel erosions and ulcers were also evaluated.
- Study 2: Rebamipide Co-administration with NSAID and PPI
  - Patient Population: 80 healthy male volunteers.
  - Treatment Groups:
    - **Rebamipide** group: NSAID (diclofenac sodium, 75 mg/day), omeprazole (20 mg/day), and **rebamipide** (300 mg/day).



- Control group: NSAID, omeprazole, and a placebo.
- Assessment: Small intestinal injuries were evaluated by capsule endoscopy before and after 14 days of treatment.

#### **Dry Eye Disease**

In ophthalmology, **rebamipide** is used to treat dry eye disease by increasing mucin production on the ocular surface. Combination therapy with other lubricating agents appears to offer additional benefits.

A study comparing 2% **rebamipide** monotherapy with a combination of 2% **rebamipide** and 0.15% hyaluronic acid for dry eye after cataract surgery found that the combination group showed greater improvements in tear breakup time and corneal staining at 1 and 2 months postoperatively.

| Dry Eye<br>Disease Post-<br>Cataract<br>Surgery | Rebamipide +<br>Hyaluronic Acid<br>Combination | Rebamipide<br>Monotherapy | p-value at 1<br>month | Reference |
|-------------------------------------------------|------------------------------------------------|---------------------------|-----------------------|-----------|
| Tear Breakup<br>Time                            | Higher                                         | Lower                     | 0.014                 |           |
| Ocular Surface<br>Disease Index<br>Score        | Higher                                         | Lower                     | 0.004                 |           |

- Study 1: Rebamipide and Hyaluronic Acid for Post-Cataract Surgery Dry Eye
  - Patient Population: Patients with dry eye syndrome one week after cataract surgery.
  - Treatment Groups:
    - Combination therapy group: Rebamipide and hyaluronic acid eye drops.



- Monotherapy group: Rebamipide eye drops only.
- Assessment: Evaluations were conducted at 1 week, 1 month, and 2 months
  postoperatively, including tear breakup time, conjunctival and corneal staining, and the
  Ocular Surface Disease Index.

### Signaling Pathways and Experimental Workflows

The multifaceted mechanism of action of **rebamipide** involves several key signaling pathways that contribute to its gastroprotective and healing effects.



Click to download full resolution via product page

Caption: Mechanism of action of rebamipide.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 2. Efficiency of the Inclusion of Rebamipide in the Eradication Therapy for Helicobacter pylori Infection: Meta-Analysis of Randomized Controlled Studies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rebamipide: Enhancing Therapeutic Outcomes
   Through Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1679243#rebamipide-in-combination-therapy-versus-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com